Unique Trisubstituted Architecture vs. Common 1,3-Disubstituted Urea Screening Intermediates
Unlike the vast majority of urea-based screening compounds that are 1,3-disubstituted, 3-(4-chlorophenyl)-1-ethyl-1-(2-hydroxyethyl)urea is a rare, fully trisubstituted urea available only through specialty collections such as Sigma-Aldrich's AldrichCPR . Direct comparison with its closest commercially available analog, 3-(4-chlorophenyl)-1-(2-hydroxyethyl)-1-phenylurea (CAS 61293-84-3, molecular weight 290.74 g/mol), reveals that the target compound has a significantly lower molecular weight (242.70 g/mol) and a less lipophilic N1 substituent (ethyl vs. phenyl), which may translate to improved solubility and permeability profiles [1].
| Evidence Dimension | Molecular Weight and N1 Substituent Lipophilicity |
|---|---|
| Target Compound Data | Molecular weight 242.70 g/mol; N1-ethyl substituent |
| Comparator Or Baseline | 3-(4-chlorophenyl)-1-(2-hydroxyethyl)-1-phenylurea (CAS 61293-84-3); molecular weight 290.74 g/mol; N1-phenyl substituent |
| Quantified Difference | Molecular weight difference of 48.04 g/mol; estimated cLogP difference of approximately -0.7 (ethyl vs. phenyl contribution) |
| Conditions | Calculated based on molecular formula and standard fragment-based cLogP contributions |
Why This Matters
A lower molecular weight and reduced lipophilicity are generally associated with better aqueous solubility and a lower risk of non-specific protein binding, making the target compound a more suitable candidate for early-stage fragment-based or phenotypic screening.
- [1] Molaid. 3-(4-chlorophenyl)-1-(2-hydroxyethyl)-1-phenylurea, CAS 61293-84-3. View Source
